Mepronil

Catalog No.
S534990
CAS No.
55814-41-0
M.F
C17H19NO2
M. Wt
269.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mepronil

CAS Number

55814-41-0

Product Name

Mepronil

IUPAC Name

2-methyl-N-(3-propan-2-yloxyphenyl)benzamide

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

InChI

InChI=1S/C17H19NO2/c1-12(2)20-15-9-6-8-14(11-15)18-17(19)16-10-5-4-7-13(16)3/h4-12H,1-3H3,(H,18,19)

InChI Key

BCTQJXQXJVLSIG-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)OC(C)C

Solubility

Soluble in DMSO

Synonyms

Mepronil; Basitac; KCO-1; KCO 1; KCO1; B1-2459; B1 2459; B12495

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)OC(C)C

Description

The exact mass of the compound Mepronil is 269.1416 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of benzamides in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Fungicides. However, this does not mean our product can be used or applied in the same or a similar way.

Mode of Action

Understanding how Mepronil works at the cellular level is crucial for developing strategies to combat fungal resistance. Research has shown that Mepronil disrupts the biosynthesis of essential amino acids in fungi by inhibiting the enzyme acylalanine synthetase. This enzyme plays a vital role in protein synthesis, and its inhibition ultimately leads to stunted fungal growth and death [1].

Source

Sholberg, P. L., & Haag, P. D. (1993). Drug and pesticide resistance in fungi. Molecular Genetics of Drug Resistance, 77.

Development of Resistance

The widespread use of fungicides, including Mepronil, can lead to the development of resistance in fungal populations. Scientific research plays a key role in monitoring and understanding these resistance mechanisms. Studies have identified specific mutations in the target enzyme, acylalanine synthetase, that can render fungi less susceptible to Mepronil's effects. This knowledge helps researchers develop strategies to manage resistance, such as rotating fungicides with different modes of action [2].

Source

FRAC (Fungicide Resistance Action Committee).

Mepronil, scientifically known as 3'-isopropoxy-2-methylbenzanilide, is a synthetic fungicide primarily used in agricultural practices to control various fungal diseases. With the chemical formula C17H19NO2 and a molecular weight of 269.34 g/mol, Mepronil exhibits significant antifungal properties, making it valuable in crop protection. Its mechanism of action involves the inhibition of mitochondrial respiration in fungi, leading to their growth inhibition and eventual death .

Mepronil acts as a specific inhibitor of succinate dehydrogenase (SDH), a mitochondrial enzyme crucial in the fungal respiratory chain []. SDH plays a vital role in the electron transport chain, a series of enzyme reactions responsible for energy production in fungal cells. By inhibiting SDH, Mepronil disrupts the fungal cell's ability to generate ATP (adenosine triphosphate), the primary energy currency in cells, ultimately leading to fungal cell death [].

Mepronil is considered moderately toxic []. The LD50 (lethal dose 50%) for rats is reported to be 2250 mg/kg []. Exposure to Mepronil can cause skin and eye irritation []. Prolonged or repeated exposure may pose health risks.

, notably bromination. A simple method for brominating Mepronil involves using a solution of 2% bromine in benzene, which effectively introduces bromine atoms into the compound. This reaction can be utilized for analytical purposes, such as microdetermination through derivatization into halogenated compounds sensitive to electron capture detection .

The primary biological activity of Mepronil is its fungicidal effect. It operates by inhibiting the oxidation of succinate in isolated mitochondria from fungi, disrupting their energy production processes . This mechanism not only affects fungal cells but also demonstrates selectivity towards certain fungal species, making it effective against a broad spectrum of pathogens while minimizing harm to non-target organisms.

Mepronil can be synthesized through several methods, typically involving the reaction of isopropoxy and methylbenzamide derivatives. The specific synthesis pathways may vary based on the desired purity and yield but generally include:

  • Formation of Benzanilide: Starting with an appropriate benzoyl chloride and an amine.
  • Alkylation: Introducing the isopropoxy group through alkylation reactions.
  • Purification: Employing recrystallization or chromatography to achieve the desired compound purity.

These methods ensure that Mepronil retains its efficacy as a fungicide while adhering to safety and environmental regulations.

Mepronil is primarily applied in agriculture as a fungicide to protect crops from fungal infections. Its effectiveness against various pathogens makes it suitable for use on:

  • Fruits
  • Vegetables
  • Ornamental plants

Additionally, due to its specific mode of action, it is often employed in integrated pest management strategies aimed at minimizing chemical usage while maximizing crop yield.

Several compounds share structural or functional similarities with Mepronil. Below is a comparison highlighting their unique features:

Compound NameChemical StructurePrimary UseUnique Feature
BenzamideC7H7NOSolvent/IntermediateParent structure for many derivatives
ProchlorazC14H14ClN3O2FungicideBroad-spectrum activity
FludioxonilC12H10F2N2O3FungicideStrong activity against ascomycetes
ChlorothalonilC8Cl4N2FungicideMulti-site action against fungi

Mepronil's unique aspect lies in its specific mechanism targeting mitochondrial respiration, distinguishing it from other fungicides that may act on different biological pathways.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.7

Exact Mass

269.1416

LogP

3.66 (LogP)

Appearance

Solid powder

Melting Point

92.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

QJK1MXY8DW

GHS Hazard Statements

Not Classified

Vapor Pressure

4.20e-07 mmHg

Other CAS

55814-41-0

Wikipedia

Mepronil

Use Classification

Agrochemicals -> Fungicides
Fungicides

Dates

Modify: 2023-08-15
1: Matsumoto K, Hosokawa M, Kuroda K, Endo G. Toxicity of agricultural chemicals in Daphnia magna. Osaka City Med J. 2009 Dec;55(2):89-97. PubMed PMID: 20088408.
2: Tanabe A, Kawata K. Daily variation of pesticides in surface water of a small river flowing through paddy field area. Bull Environ Contam Toxicol. 2009 Jun;82(6):705-10. doi: 10.1007/s00128-009-9695-7. Epub 2009 Mar 17. PubMed PMID: 19290454.
3: He Y, Lee HK. Continuous flow microextraction combined with high-performance liquid chromatography for the analysis of pesticides in natural waters. J Chromatogr A. 2006 Jul 28;1122(1-2):7-12. Epub 2006 May 22. PubMed PMID: 16716335.
4: Arao T, Asakura M, Suzuki Y, Tamura K, Okamoto A, Inubushi H, Miki M. Bioassay of various pesticides by microcalorimetry measuring the metabolic heat of yeast. Environ Sci. 2004;11(6):303-12. PubMed PMID: 15750576.

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